BMS-986104 hydrochloride

S1P1 S1P3 Selectivity

Researchers investigating S1P1-mediated immune trafficking often face confounding cardiovascular/pulmonary toxicities from non-selective agonists like fingolimod. BMS-986104 hydrochloride resolves this as an S1P3-sparing, G-protein-biased partial agonist. • S1P3-sparing (EC50 >1000 nM vs 3.57 nM fingolimod-P) - eliminates bradycardia confounds • Partial internalization (68% Ymax), reduced ERK-P (EC50 8.16 nM) - enables signaling pathway dissection • Long T1/2 (~18 days clinical, q.o.d. dosing in mice) - simplifies chronic autoimmune disease models

Molecular Formula C22H36ClNO
Molecular Weight 366.0 g/mol
CAS No. 1622180-39-5
Cat. No. B606282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986104 hydrochloride
CAS1622180-39-5
SynonymsBMS-986104;  BMS 986104;  BMS986104.
Molecular FormulaC22H36ClNO
Molecular Weight366.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H35NO.ClH/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24;/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3;1H/t17-,21+,22-;/m1./s1
InChIKeyWCKKBCDBFSCZPU-VELQMZPHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-986104 Hydrochloride: S1P1 Receptor Modulator for Autoimmune Research


BMS-986104 hydrochloride is a clinical-stage, orally bioavailable prodrug that acts as a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Developed by Bristol-Myers Squibb, it functions as a partial agonist with ligand-biased signaling properties, designed to induce peripheral blood lymphopenia without the dose-limiting cardiovascular and pulmonary side effects associated with first-generation, non-selective S1P receptor agonists [1]. The compound is a stereochemically defined amino-alcohol (Isomer A series) that requires in vivo phosphorylation to its active phosphate metabolite, BMS-986104-P, for pharmacological activity [1]. It has been evaluated in a Phase 1 clinical trial (NCT02211469) [2].

Mechanism Selective S1P1 partial agonist with biased signaling
Activation Prodrug requiring in vivo phosphorylation to active metabolite
Stereochemistry Defined amino-alcohol (Isomer A series)
Application Autoimmune disease model research, S1P1 biased signaling pathway studies

BMS-986104 Differentiation from Other S1P1 Modulators


Simple in-class substitution among S1P1 modulators is precluded by substantial differences in molecular pharmacology that directly impact safety and efficacy profiles. First-generation S1P receptor agonists, such as fingolimod (FTY720/P), are non-selective and act as full agonists at multiple S1P receptor subtypes, including S1P3, which is associated with dose-dependent bradycardia, hypertension, and bronchoconstriction in preclinical models [1]. In contrast, BMS-986104-P is a S1P3-sparing, biased partial agonist that demonstrates a differentiated signaling fingerprint [2]. Furthermore, critical pharmacokinetic parameters vary widely; BMS-986104 exhibits a uniquely long clinical half-life (T1/2 ~18 days) which profoundly influences dosing regimens and washout periods, distinguishing it from both older and newer generation alternatives [3].

S1P3-sparing biased partial agonist
S1P3 full agonist (e.g., fingolimod-P) may introduce cardiovascular confounds
Partial receptor internalization profile
Full internalization agonists may yield different receptor regulation context
Extended pharmacokinetic half-life
Compounds with shorter half-life may require different dosing regimens and washout periods

BMS-986104: Differentiation Evidence vs Comparators


S1P3 Selectivity Advantage over Fingolimod

BMS-986104-P demonstrates pronounced selectivity for S1P1 over S1P3, a key safety differentiator. In a [35S]GTPγS functional assay, BMS-986104-P exhibits an EC50 >1000 nM at human S1P3, representing a >280-fold selectivity window over its S1P1 EC50 of 0.901 nM. In stark contrast, fingolimod-P (1-P) is a potent agonist at S1P3 with an EC50 of 3.57 nM, showing minimal selectivity (approx. 9.5-fold over its S1P1 EC50 of 0.377 nM) [1]. This >1000-fold difference in absolute S1P3 potency between the two compounds is a primary driver of the observed preclinical safety differentiation.

S1P3 Selectivity vs Fingolimod
Head-to-head
EC50 >1000 nM (BMS-986104-P) vs 3.57 nM (fingolimod-P)
S1P3-sparing profile may reduce cardiovascular confounds in preclinical models
GTPγS assay, human S1P3-expressing cells
S1P1 S1P3 Selectivity GTPγS Cardiovascular Safety

Biased Signaling: G-Protein Agonism with Partial Internalization

BMS-986104-P functions as a biased agonist, showing a clear divergence between G-protein-mediated signaling and β-arrestin-mediated receptor internalization. While both BMS-986104-P and fingolimod-P exhibit similar full efficacy (Ymax ~81-95%) in the GTPγS binding assay (a measure of Gαi activation), BMS-986104-P induces only partial receptor internalization (Ymax 68%) compared to the full internalization (Ymax 100%) elicited by fingolimod-P [1]. This bias is further evident in ERK phosphorylation, where BMS-986104-P has an EC50 of 8.16 nM, approximately 1,450-fold less potent than fingolimod-P (EC50 0.0056 nM), despite both achieving 100% Ymax [1].

Biased Signaling: Internalization
Head-to-head
68% vs 100% maximal internalization (BMS-986104-P vs fingolimod-P)
G-protein biased signaling may influence cardiovascular liability endpoints
hS1P1 internalization assay; pERK EC50 difference ~1,450-fold
Biased Agonism GPCR β-arrestin S1P1 Receptor Internalization

In Vivo Efficacy in Colitis Model vs Fingolimod

Despite a differentiated signaling and safety profile, BMS-986104 (3d) maintains efficacy equivalent to the approved therapy fingolimod (1) in a preclinical model of inflammatory bowel disease. In a CD45RBhi CD4+ T-cell transfer colitis model in mice, both compounds demonstrated maximal efficacy in reducing disease pathology. Fingolimod required a 1 mg/kg daily dosing regimen, while BMS-986104 achieved equivalent efficacy with a less frequent 5 mg/kg every-other-day dosing schedule, attributed to its long pharmacokinetic half-life [1].

In Vivo Colitis Model Efficacy
Head-to-head
5 mg/kg every other day (BMS-986104) vs 1 mg/kg daily (fingolimod)
Equivalent model-response endpoint with less frequent dosing regimen
Mouse CD45RBhi CD4+ T-cell transfer colitis model
Efficacy In Vivo Colitis IBD Fingolimod

Lymphopenia Induction Without Bradycardia

The Phase 1 clinical trial for BMS-986104 (NCT02211469) was explicitly designed to assess the feasibility of achieving a specific, therapeutically relevant pharmacodynamic (PD) effect without the class-associated cardiovascular toxicity. The primary objective was to evaluate if single ascending doses could induce a 50% to 70% reduction in absolute lymphocyte count, a biomarker for S1P1 modulator efficacy, while concurrently avoiding the occurrence of bradycardia or other adverse events in healthy subjects [1]. This trial design directly addresses the key limitation of first-generation agents like fingolimod [2].

Phase 1 PD: Lymphopenia
Class-level inference
Target 50–70% lymphocyte reduction without bradycardia
Reported human PD endpoint supports S1P3-sparing profile investigation
Single ascending dose study (NCT02211469)
Pharmacodynamics Lymphopenia Bradycardia Phase 1 Clinical Trial

Optimal Applications of BMS-986104 in Autoimmune Research


Therapeutic Window of Biased S1P1 Agonism

Researchers seeking to delineate the contributions of G-protein versus β-arrestin signaling to both the efficacy and safety of S1P1 modulators can utilize BMS-986104 as a prototypical G-protein-biased tool compound. Its partial internalization (68% Ymax) and reduced potency for ERK phosphorylation (EC50 8.16 nM) compared to the full agonist fingolimod-P [1] allow for the interrogation of these distinct signaling pathways in immune cell trafficking and cardiovascular physiology.

S1P3-Sparing Dosing in Chronic Autoimmune Models

In chronic in vivo models of autoimmunity (e.g., multiple sclerosis, inflammatory bowel disease) where long-term dosing is required, BMS-986104 offers a superior alternative to fingolimod. Its S1P3-sparing profile (EC50 >1000 nM at S1P3 vs 3.57 nM for fingolimod-P) [2] circumvents the confounding cardiovascular and pulmonary toxicities that can limit study endpoints and animal welfare in chronic studies. Furthermore, its long half-life in mice allows for less frequent, every-other-day dosing while maintaining equivalent efficacy in colitis models [2].

Benchmarking Next-Generation S1P1 Modulators

For medicinal chemistry and drug discovery programs focused on developing improved S1P1 modulators (such as the follow-on compounds 12 and 24) [3], BMS-986104 serves as a critical benchmark. Its well-characterized profile—including its long clinical half-life (T1/2 18 days) and limited active phosphate metabolite formation [3]—represents a specific set of liabilities to be optimized against. New candidates can be directly compared to BMS-986104's in vitro selectivity and in vivo efficacy profile to establish their own points of differentiation.

Application
Selection Property
Validation Focus
Biased S1P1 signaling studies
Partial internalization, reduced pERK potency
Compare G-protein vs β-arrestin pathway engagement
Chronic autoimmune model dosing
S1P3-sparing profile, extended PK half-life
Monitor cardiovascular endpoints with less frequent dosing
Next-generation S1P1 modulator benchmarking
Well-characterized selectivity, efficacy, and PK profile
Compare new candidates' selectivity window and model-response endpoints

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